F-Chemotactic peptide-fluorescein

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

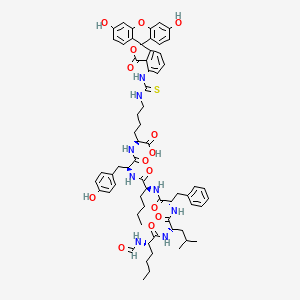

F-Chemotactic peptide-fluorescein is a fluorescent label.

Applications De Recherche Scientifique

Immunological Applications

The F-Chemotactic peptide-fluorescein is primarily utilized to study immune cell responses, particularly in the context of bacterial infections. The peptide acts as a ligand for the formyl-Met-Leu-Phe receptor (fMLF receptor), which is expressed on various white blood cells. Upon binding, it triggers a series of intracellular signaling pathways that lead to immune cell activation and migration towards infection sites.

Case Study: Neutrophil Activation

A study demonstrated that neutrophils activated by fluorescein-labeled chemotactic peptides exhibited increased calcium mobilization and actin polymerization, crucial for their migration and phagocytic activity. This was evidenced by the measurement of F-actin levels in neutrophils exposed to varying concentrations of the peptide, revealing a dose-dependent response .

| Concentration (µM) | F-Actin Level (Mean ± SEM) |

|---|---|

| 0.5 | 12.3 ± 1.2 |

| 1.0 | 15.8 ± 1.5 |

| 5.0 | 20.4 ± 2.0 |

Cellular Biology Applications

In cellular biology, fluorescein-labeled chemotactic peptides are employed to investigate receptor dynamics and internalization processes in live cells. The fluorescent tag allows researchers to visualize receptor-ligand interactions in real-time using techniques such as confocal microscopy.

Case Study: Receptor Internalization

Research involving HT-1080 and MRC-5 cell lines showed that fluorescein-labeled chemotactic peptides could be used to track the internalization of fMLF receptors. The study revealed that upon stimulation with the peptide, there was a significant increase in receptor internalization within minutes, indicating active cellular uptake .

| Time Point (Minutes) | Receptor Internalization (%) |

|---|---|

| 0 | 0 |

| 5 | 25 |

| 10 | 50 |

Drug Delivery Systems

Fluorescein-conjugated peptides also show promise in drug delivery systems, particularly in targeting specific cell types based on receptor expression profiles. The ability to visualize the distribution and uptake of therapeutic agents enhances the understanding of pharmacokinetics and efficacy.

Case Study: Hepatic Clearance

A study assessed the hepatic clearance of fluorescein-conjugated formyl peptides in mice and humans, revealing that these conjugates were rapidly taken up by liver sinusoidal endothelial cells and hepatocytes through specific receptor interactions. The findings suggest potential applications in designing targeted therapies for liver-related diseases .

Limitations and Considerations

While the applications of this compound are extensive, researchers must consider potential biases introduced by the fluorescein label itself. Studies indicate that fluorophores can alter peptide activity, necessitating careful experimental design to ensure accurate interpretation of results .

Analyse Des Réactions Chimiques

Receptor Binding and Activation

F-Chemotactic peptide-fluorescein binds formyl peptide receptors (FPRs) on neutrophils, mimicking natural ligands like fMLP (N-formylmethionyl-leucyl-phenylalanine) .

- Kinetic Parameters :

Binding Affinity Comparison :

| Ligand | Receptor | Kd (nM) | Source |

|---|---|---|---|

| This compound | FPR1 | 11.7 ± 4.9 | |

| fMLP | FPR1 | 3.2 | |

| F2L (natural ligand) | FPRL2 | 33.4 |

Competitive Binding Assays

Antagonists like t-BOC compete with fluoresceinated peptides for FPR binding:

- t-BOC exhibits 100x lower kon (~105 M−1s−1) compared to agonists .

- Fluorescein labeling enables real-time tracking via fluorescence quenching or polarization .

Example Protocol :

- Pre-incubate neutrophils with unlabeled peptide (e.g., fMLP).

- Add this compound; measure fluorescence displacement .

Functional Assays and Downstream Effects

Binding triggers intracellular signaling:

- Calcium mobilization : EC50 = 26 nM for FPR1 activation .

- Chemotaxis : Induces neutrophil migration at 10–100 nM concentrations .

- Receptor desensitization : Homologous desensitization occurs within 30 sec of ligand exposure .

Downstream Reaction Cascade :

- G-protein activation : FPR-coupled Gi proteins inhibit cAMP production .

- ERK phosphorylation : Mitogen-activated protein kinase (MAPK) pathways are triggered within 2–5 min .

Comparative Analysis with Analogous Compounds

| Compound | Key Feature | Application |

|---|---|---|

| This compound | Fluorescein label | Real-time receptor tracking |

| Caged chemotactic peptides | Photoactivatable | Spatiotemporal control |

| FITC-RGD peptides | Integrin-targeting | Angiogenesis studies |

Propriétés

Numéro CAS |

117576-09-7 |

|---|---|

Formule moléculaire |

C64H76N8O14S |

Poids moléculaire |

1213.41 |

Nom IUPAC |

(2S)-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4-yl)carbamothioylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C64H76N8O14S/c1-5-7-18-47(66-36-73)56(77)69-50(31-37(3)4)58(79)71-51(32-38-15-10-9-11-16-38)59(80)67-48(19-8-6-2)57(78)70-52(33-39-22-24-40(74)25-23-39)60(81)68-49(61(82)83)20-12-13-30-65-63(87)72-46-21-14-17-45-55(46)62(84)86-64(45)43-28-26-41(75)34-53(43)85-54-35-42(76)27-29-44(54)64/h9-11,14-17,21-29,34-37,47-52,74-76H,5-8,12-13,18-20,30-33H2,1-4H3,(H,66,73)(H,67,80)(H,68,81)(H,69,77)(H,70,78)(H,71,79)(H,82,83)(H2,65,72,87)/t47-,48-,49-,50-,51-,52-/m0/s1 |

Clé InChI |

SZERHIDJPVWUOG-UTEXNEJUSA-N |

SMILES |

CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=S)NC3=CC=CC4=C3C(=O)OC45C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)C(=O)O)NC=O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

F-Chemotactic peptide-fluorescein; Fnlpntl-fluorescein; N-Formyl-nle-leu-phe-nle-tyr-lys-fluorescein; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.